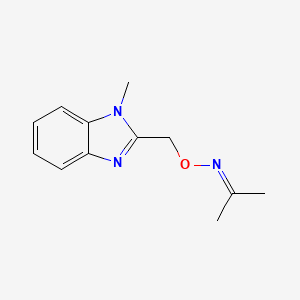![molecular formula C11H15N3 B13823286 2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazabicyclo[221]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI) is a bicyclic compound that features a diazabicycloheptane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the presence of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 2,5-Diazabicyclo[2.2.1]heptane, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,5-Diazabicyclo[2.2.1]heptane derivatives have several scientific research applications:
Chemistry: Used as chiral ligands in asymmetric catalysis reactions.
Medicine: Investigated for their potential therapeutic properties and as intermediates in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as catalysts in asymmetric reactions, facilitating the formation of chiral products. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with similar structural features.
2,5-Diazabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-: A derivative with a chloro substituent on the pyridine ring.
Uniqueness
2,5-Diazabicyclo[22
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
(1S,4S)-2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3/t9-,11-/m0/s1 |
Clave InChI |
MDWOWXOFKFFTAB-ONGXEEELSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |
SMILES canónico |
CC1=NC=C(C=C1)N2CC3CC2CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


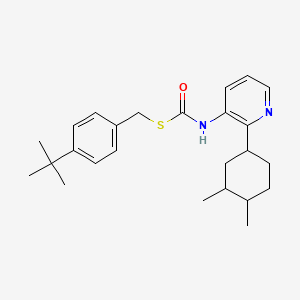
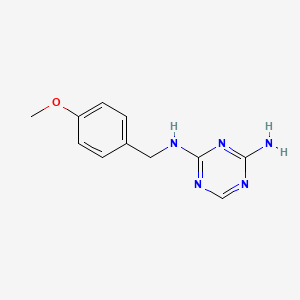
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
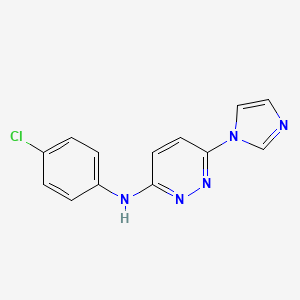
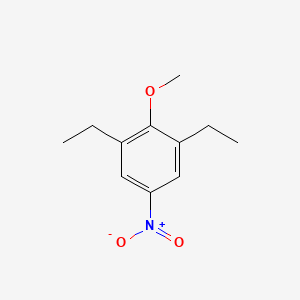

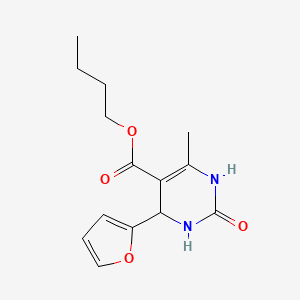
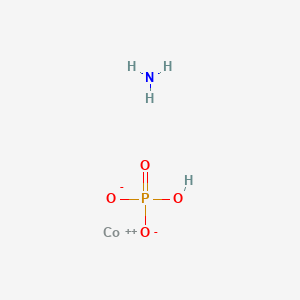
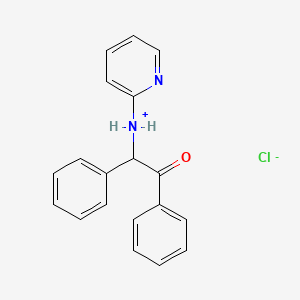
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
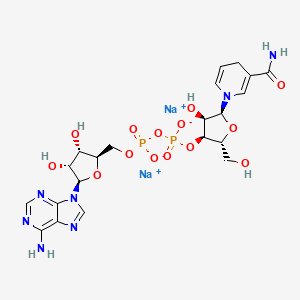
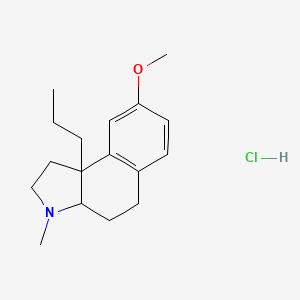
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
